molecular formula C21H16ClNO3 B5082019 2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B5082019
M. Wt: 365.8 g/mol
InChI Key: WRICXCBDIROJGA-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide” is a complex organic molecule. It contains a dibenzofuran moiety, which is a system of fused benzene and furan rings . Dibenzofuran and its derivatives have been studied for their potential applications in organic light-emitting diodes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dibenzofuran core, a chlorophenyl group, and a methoxy group. The electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, could be influenced by these functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methoxy group could potentially be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific molecular structure. The presence of the chlorophenyl and methoxy groups could influence these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for use in organic light-emitting diodes, its mechanism of action might involve the movement of electrons or holes between energy levels .

Future Directions

The future research directions for this compound could involve further studies on its potential applications, such as in organic light-emitting diodes, as well as investigations into its synthesis and properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c1-25-20-11-16-15-4-2-3-5-18(15)26-19(16)12-17(20)23-21(24)10-13-6-8-14(22)9-7-13/h2-9,11-12H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRICXCBDIROJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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